Tert-butyl 4-methylenepiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methylenepiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is a clear, colorless liquid at room temperature and is commonly used in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methylenepiperidine-1-carboxylate typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with a suitable methylene source . The reaction is carried out under inert gas (such as nitrogen or argon) at a temperature of 2-8°C to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form the corresponding piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-methylenepiperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the design of anion exchange membranes and ionomers for fuel cells and batteries.
Mechanism of Action
The mechanism of action of tert-butyl 4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
- 1-tert-Butoxycarbonyl-4-methylenepiperidine
- 4-Methylenepiperidine-1-carboxylic Acid tert-Butyl Ester
- N-(tert-Butoxycarbonyl)-4-piperidone
Uniqueness: Tert-butyl 4-methylenepiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity in various synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-methylidenepiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTZMULNKGUIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373553 | |
Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-49-1 | |
Record name | tert-Butyl 4-methylidenepiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-Methylenepiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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